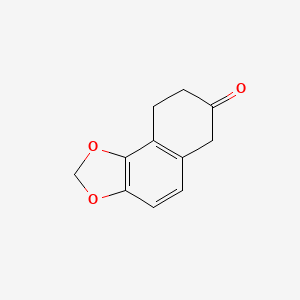

5,6-Methylendioxy-2-tetralone

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H10O3 |

|---|---|

Poids moléculaire |

190.19 g/mol |

Nom IUPAC |

8,9-dihydro-6H-benzo[g][1,3]benzodioxol-7-one |

InChI |

InChI=1S/C11H10O3/c12-8-2-3-9-7(5-8)1-4-10-11(9)14-6-13-10/h1,4H,2-3,5-6H2 |

Clé InChI |

VZBMGTVIJSAFPK-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C(CC1=O)C=CC3=C2OCO3 |

Origine du produit |

United States |

Chemical Transformations and Derivatization Studies of 5,6 Methylenedioxy 2 Tetralone

Reactions at the Ketone Functionality

The carbonyl group at the C-2 position is a key site for nucleophilic addition and condensation reactions, allowing for the introduction of various functional groups and the extension of the carbon skeleton.

The ketone functionality of 2-tetralones can be readily reduced to the corresponding secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohols: The conversion of 2-tetralones to 1,2,3,4-tetrahydro-2-naphthols is a common transformation. Standard laboratory reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which, after an acidic workup, yields the secondary alcohol. libretexts.org While both reagents are effective for reducing ketones, NaBH₄ is a milder reagent and is often preferred for its compatibility with a wider range of solvents (like methanol or ethanol) and functional groups. libretexts.org

Biocatalytic reductions offer a method for achieving high stereoselectivity, producing enantiomerically pure alcohols which are valuable chiral building blocks. nih.gov Various fungal strains and isolated enzymes (alcohol dehydrogenases) have been shown to reduce 2-tetralone (B1666913) derivatives with high conversion rates and enantiomeric excess. nih.govbohrium.comresearchgate.net For instance, studies on substituted 2-tetralones using mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase demonstrated the production of enantiopure alcohols with high conversions. bohrium.com

Table 1: Representative Conditions for Reduction of 2-Tetralones to Alcohols

| Reagent/Catalyst | Substrate | Product | Solvent | Key Features |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-Tetralone | 1,2,3,4-Tetrahydro-2-naphthol | Methanol/Ethanol (B145695) | Mild conditions, high yield. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Tetralone | 1,2,3,4-Tetrahydro-2-naphthol | Diethyl Ether/THF | Powerful reducing agent; requires anhydrous conditions and separate hydrolysis step. libretexts.org |

Reduction to Hydrocarbons: Complete removal of the carbonyl oxygen to yield the corresponding hydrocarbon (5,6-methylenedioxy-1,2,3,4-tetrahydronaphthalene) can be accomplished through classic deoxygenation methods. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by elimination of N₂ gas under basic conditions (e.g., KOH in ethylene (B1197577) glycol), is a suitable method. Alternatively, the Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, can achieve the same transformation under acidic conditions. The choice between these methods depends on the stability of other functional groups in the molecule to acidic or basic conditions.

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound. 5,6-Methylenedioxy-2-tetralone can react with nitromethane in the presence of a base to form a β-nitro alcohol. The reaction is initiated by the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the tetralone. Subsequent protonation of the resulting alkoxide yields the nitro alcohol product, 2-(nitromethyl)-5,6-methylenedioxy-1,2,3,4-tetrahydronaphthalen-2-ol.

This reaction is a valuable carbon-carbon bond-forming reaction, and the resulting nitro group can be further transformed into other functionalities, such as an amine (via reduction) or a carbonyl group (via the Nef reaction). The reaction conditions, including the choice of base and solvent, can be tuned to optimize yields and, in some cases, achieve stereoselectivity. mdpi.comsciencemadness.org

Table 2: General Conditions for the Henry Reaction with Ketones

| Carbonyl Compound | Nitroalkane | Base Catalyst | Solvent | Typical Product |

|---|---|---|---|---|

| Alicyclic Ketone | Nitromethane | Amine Base (e.g., Triethylamine) | Ethanol | β-Nitro Alcohol google.com |

| Aldehyde | Nitromethane | Cu(OAc)₂ / Chiral Ligand | Ethanol | (R)-β-Nitro Alcohol (Asymmetric Synthesis) mdpi.com |

The Mannich reaction is a three-component condensation that provides a powerful method for introducing an aminomethyl group adjacent to a carbonyl functionality. wikipedia.orglibretexts.orgbyjus.com This reaction involves the treatment of an enolizable ketone, such as 5,6-methylenedioxy-2-tetralone, with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine (or ammonia). adichemistry.com

The mechanism proceeds through the initial formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.orgadichemistry.com The tetralone, under the reaction conditions (often acidic), forms an enol tautomer which then acts as a nucleophile, attacking the iminium ion. The final product is a β-amino-carbonyl compound, known as a Mannich base. thermofisher.com These Mannich bases are synthetically versatile intermediates.

The synthesis of related compounds like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) often proceeds from a ketone precursor, highlighting the importance of amine derivatization in this class of molecules. wikipedia.orgresearchgate.net

Aromatic Ring Functionalization and Substitution Patterns

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for modifying aromatic rings. bohrium.com The rate and regioselectivity of the substitution are heavily influenced by the substituents already present on the ring. bohrium.com The methylenedioxy group is a strong electron-donating group due to the resonance effect of the two oxygen atoms, which donate electron density into the aromatic π-system. This effect makes the aromatic ring significantly more nucleophilic and thus "activates" it towards electrophilic attack, causing the reaction to proceed faster than with unsubstituted benzene (B151609).

This activating group directs incoming electrophiles to the ortho and para positions relative to itself. In 5,6-methylenedioxy-2-tetralone, the methylenedioxy group spans positions 5 and 6. The available positions for substitution on the aromatic ring are C-4 and C-7. Both positions are ortho to one of the oxygen atoms of the methylenedioxy bridge. Therefore, electrophilic substitution is expected to occur at these positions, leading to a mixture of 4-substituted and 7-substituted products. The precise ratio of these isomers would be influenced by steric hindrance from the adjacent alicyclic ring and the specific electrophile used.

Halogenation is a common example of electrophilic aromatic substitution. The bromination of 5,6-methylenedioxy-2-tetralone would introduce a bromine atom onto the aromatic ring. Given the activating nature of the methylenedioxy group, this reaction can proceed under relatively mild conditions.

A variety of reagents can be employed for the bromination of activated aromatic rings. Common methods include using molecular bromine (Br₂) with a Lewis acid catalyst, or milder brominating agents like N-bromosuccinimide (NBS), often in the presence of a proton source or a catalyst. organic-chemistry.org The use of reagents such as tribromoisocyanuric acid in trifluoroacetic acid has been shown to be effective for moderately deactivated arenes and can prevent polybromination. organic-chemistry.org Green chemistry approaches utilizing hydrobromic acid with hydrogen peroxide as an oxidant have also been developed. researchgate.net

As with general electrophilic substitution, bromination is expected to occur at the C-4 and C-7 positions. The specific conditions can influence the regioselectivity of the reaction.

Table 3: Common Reagents for Aromatic Bromination

| Reagent(s) | Aromatic Substrate Type | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS), Mandelic acid catalyst | Activated Arenes | Aqueous conditions, room temperature, high regioselectivity. organic-chemistry.org |

| Tribromoisocyanuric acid (TBCA), Trifluoroacetic acid (TFA) | Moderately Deactivated Arenes | Avoids polybromination. organic-chemistry.org |

| Vanadium pentoxide (V₂O₅), H₂O₂, Tetrabutylammonium bromide | Aromatics | Mild conditions, high selectivity and rate. organic-chemistry.org |

Ring System Modifications and Expansions

The 5,6-methylenedioxy-2-tetralone scaffold serves as a versatile platform for a variety of chemical transformations aimed at modifying and expanding its core ring structure. These modifications are crucial for the synthesis of more complex molecules and for exploring the structure-activity relationships of its derivatives. Key transformations include epoxidation of unsaturated precursors, alkylation at various positions on the tetralone skeleton, and derivatization strategies to construct intricate polycyclic systems.

Alkylation Reactions on the Tetralone Skeleton

Alkylation of the 5,6-methylenedioxy-2-tetralone skeleton is a fundamental method for introducing carbon-based substituents, thereby increasing molecular complexity. These reactions typically proceed through the formation of an enolate intermediate, which then acts as a nucleophile to attack an alkyl halide or other electrophilic carbon source. The position of alkylation can be controlled by the choice of reaction conditions, particularly the base and temperature, which influence the formation of the kinetic versus the thermodynamic enolate.

For 2-tetralones, alkylation can occur at the C-1 or C-3 position. The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) is common for generating the enolate. libretexts.org The enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.org For instance, the general principle of enolate alkylation has been demonstrated in the enantioselective allylic alkylation of 2-methyl-1-tetralone, which achieved a high enantiomeric excess. uni-saarland.denih.gov

While specific examples of alkylation on 5,6-methylenedioxy-2-tetralone are not extensively detailed in the provided search results, the chemical behavior is expected to be analogous to other substituted tetralones. The reaction would involve deprotonation at either the C-1 or C-3 position, followed by the introduction of an alkyl group. For example, reaction with methyl iodide after enolate formation would be expected to yield a methyl-substituted tetralone. The regioselectivity of this reaction would be a key consideration in any synthetic application.

Table 2: Representative Alkylation Reactions on the Tetralone Skeleton

| Starting Material | Reagents and Conditions | Product |

| 2-Tetralone (general) | 1. LDA 2. Alkyl Halide (R-X) | 1-Alkyl-2-tetralone or 3-Alkyl-2-tetralone |

| 2-Methyl-1-tetralone | Allyl acetate, Pd catalyst, chiral ligand | Enantiomerically enriched allylated 2-methyl-1-tetralone |

Derivatization Towards Complex Polycyclic Systems

The 5,6-methylenedioxy-2-tetralone framework is a valuable starting point for the synthesis of more elaborate polycyclic structures, including those found in natural products. Various synthetic strategies can be employed to build additional rings onto the tetralone core.

One powerful method for ring annulation is the Friedel-Crafts reaction. nih.govrsc.org Intramolecular Friedel-Crafts acylation or alkylation can be used to form a new ring fused to the aromatic portion of the tetralone. For this to be applied to 5,6-methylenedioxy-2-tetralone, a suitable side chain would first need to be introduced, for example, through an alkylation reaction as described in the previous section. Subsequent acid-catalyzed cyclization of this side chain onto the aromatic ring would then yield a more complex polycyclic system. The synthesis of various diterpenes and sesquiterpenes has been accomplished using methoxy-substituted α-tetralones as starting materials, demonstrating the utility of this approach in natural product synthesis. researchgate.net

Another approach involves cascade reactions. For example, a metal-free cascade reductive Friedel-Crafts alkylation/cyclization has been developed for the synthesis of tetralones. rsc.org This suggests the potential for designing subsequent cyclization steps to build upon the newly formed tetralone ring. By incorporating appropriate functional groups into the initial reactants, it is conceivable to orchestrate a sequence of reactions that lead to the formation of multiple rings in a controlled manner. The construction of complex polycyclic systems often relies on the strategic application of such multi-step sequences, where the tetralone serves as a key structural anchor.

Table 3: Strategies for Derivatization Towards Complex Polycyclic Systems

| Starting Material Type | Reaction Strategy | Resulting System |

| Substituted Tetralone | Intramolecular Friedel-Crafts Reaction | Fused Polycyclic System |

| Functionalized Keto Acid/Ester | Cascade Reductive Friedel-Crafts Alkylation/Cyclization | Tetralone-Containing Polycycle |

| Methoxy-α-tetralone | Multi-step synthesis involving cyclizations | Diterpenes and Sesquiterpenes |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5,6 Methylenedioxy 2 Tetralone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 5,6-Methylenedioxy-2-tetralone is predicted to display distinct signals corresponding to each unique proton environment. The aromatic region is simplified due to the substitution pattern, showing two singlets for the protons at positions 4 and 7. The methylenedioxy bridge gives rise to a characteristic singlet, while the aliphatic protons of the tetralone ring structure appear as coupled multiplets.

The expected chemical shifts (δ) are influenced by the electron-donating methylenedioxy group and the electron-withdrawing carbonyl group. The protons on the aliphatic ring adjacent to the aromatic ring (H-4) are deshielded compared to those adjacent to the carbonyl group (H-3). The protons at position 1 are adjacent to the carbonyl and are expected to be the most downfield of the aliphatic signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~3.50 | s (singlet) | - |

| H-3 | ~2.60 | t (triplet) | J = 6.5 Hz |

| H-4 | ~2.95 | t (triplet) | J = 6.5 Hz |

| H-7 | ~6.65 | s (singlet) | - |

| H-8 | ~6.75 | s (singlet) | - |

| -O-CH₂-O- | ~5.95 | s (singlet) | - |

Note: Data are predicted based on analysis of structurally related compounds. Solvent is assumed to be CDCl₃.

The broadband proton-decoupled ¹³C NMR spectrum for 5,6-Methylenedioxy-2-tetralone should exhibit 11 distinct signals, one for each chemically unique carbon atom. The most downfield signal is attributed to the carbonyl carbon (C-2) due to its significant deshielding. The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) appear in the typical range of 105-150 ppm, with the carbons directly attached to the oxygen atoms of the methylenedioxy group (C-5 and C-6) being the most deshielded in this region. The methylenedioxy bridge carbon (-O-CH₂-O-) has a characteristic shift around 101 ppm. The aliphatic carbons (C-1, C-3, C-4) appear in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~45.0 |

| C-2 (C=O) | ~208.0 |

| C-3 | ~30.0 |

| C-4 | ~39.0 |

| C-4a | ~125.5 |

| C-5 | ~147.0 |

| C-6 | ~148.5 |

| C-7 | ~106.0 |

| C-8 | ~108.0 |

| C-8a | ~132.0 |

| -O-CH₂-O- | ~101.5 |

Note: Data are predicted based on established chemical shift increments and data from analogous structures like 2-tetralone (B1666913) and methylenedioxy-substituted benzenes.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5,6-Methylenedioxy-2-tetralone, a key correlation would be observed between the aliphatic protons at C-3 and C-4, confirming their adjacent relationship in the saturated ring. The absence of other correlations for the aromatic and methylenedioxy protons would confirm their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton from the ¹H NMR spectrum. For example, the proton signal at ~5.95 ppm would correlate with the carbon signal at ~101.5 ppm, confirming the -O-CH₂-O- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by showing correlations between protons and carbons separated by two or three bonds (²J_CH and ³J_CH). This is particularly useful for identifying quaternary carbons (those with no attached protons). Key expected HMBC correlations include:

Correlations from the H-1 protons (~3.50 ppm) to the carbonyl carbon C-2 (~208.0 ppm) and the aromatic carbon C-8a (~132.0 ppm).

Correlations from the methylenedioxy protons (~5.95 ppm) to the aromatic carbons C-5 (~147.0 ppm) and C-6 (~148.5 ppm), confirming the position of the five-membered dioxole ring.

Correlations from the H-4 protons (~2.95 ppm) to the aromatic carbons C-5 and C-4a, confirming the fusion of the aliphatic and aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5,6-Methylenedioxy-2-tetralone would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) group. Other significant absorptions would correspond to the C-H bonds of the aromatic and aliphatic portions, the aromatic C=C bonds, and the C-O-C ether linkages of the methylenedioxy group.

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | C-H stretch | 3050 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |

| Ketone | C=O stretch | 1710 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1470 - 1610 | Medium to Weak |

| Methylenedioxy | C-O-C stretch | 1250 - 1260 and 1030 - 1040 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For 5,6-Methylenedioxy-2-tetralone (C₁₁H₁₀O₃), the nominal molecular weight is 190 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 190. The fragmentation pattern is expected to be characteristic of tetralone structures. A primary fragmentation pathway would likely involve a retro-Diels-Alder reaction, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the aliphatic ring, resulting in a significant fragment ion. Other common fragmentations would include the loss of carbon monoxide (CO, 28 Da) from the carbonyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For 5,6-Methylenedioxy-2-tetralone, HRMS would confirm its elemental composition as C₁₁H₁₀O₃.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Monoisotopic Mass (Exact Mass) | 190.06299 u |

| Nominal Mass | 190 u |

| Predicted M⁺ Peak (HRMS) | m/z 190.0630 |

This exact mass measurement is crucial for unequivocally confirming the identity of the compound, distinguishing it from any potential isomeric impurities or alternative structures.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. The mass spectrum of 5,6-Methylenedioxy-2-tetralone would be expected to show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that provide a fingerprint of its structure.

While a specific fragmentation pathway for 5,6-Methylenedioxy-2-tetralone is not extensively detailed in the provided search results, general principles of fragmentation for related structures like tetralones and compounds with a methylenedioxy group can be inferred. The fragmentation process typically involves the loss of stable neutral molecules and the formation of characteristic ions.

For a related compound, 5-methoxy-1-tetralone, the molecular ion is observed, and fragmentation likely proceeds through pathways common to tetralones. nist.govspectrabase.com In the case of 5,6-Methylenedioxy-2-tetralone, the initial ionization would produce a molecular ion (M+•). Subsequent fragmentation could involve several pathways:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of alkyl radicals from the tetralone ring.

Retro-Diels-Alder (RDA) Reaction: The cyclohexene (B86901) ring fused to the aromatic system might undergo a retro-Diels-Alder reaction, leading to the formation of characteristic fragment ions.

Fragmentation of the Methylenedioxy Group: The methylenedioxy ring can also fragment, although it is generally a stable moiety.

Loss of CO: A characteristic fragmentation of cyclic ketones is the elimination of a neutral carbon monoxide molecule.

The analysis of the resulting mass-to-charge ratios (m/z) of these fragments allows for the reconstruction of the molecule's structure. The relative abundance of each fragment ion provides further information about the stability of the ions and the preferred fragmentation routes. For instance, in the EI-MS of 1-aryl-tetrazole-5-ones, cleavage of the bond between the N4 atom of the tetrazole core and the adjacent carbon of the allylic substituent is a primary fragmentation pathway. nih.gov Similarly, for α-Ionone and β-Ionone, detailed fragmentation mechanisms involving α-cleavage and Retro-Diels-Alder reactions have been proposed to explain the observed mass spectra. aaup.edu

Table 1: Postulated EI-MS Fragmentation Data for 5,6-Methylenedioxy-2-tetralone

| Fragment Ion | Postulated Structure/Loss | m/z (Expected) |

| [M]+• | Molecular Ion | 190 |

| [M-CO]+• | Loss of Carbon Monoxide | 162 |

| [M-C2H4]+• | Loss of Ethylene (RDA) | 162 |

| C8H6O2+• | Fragment from RDA | 134 |

| C7H5O2+ | Ion from cleavage of tetralone ring | 121 |

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

Chromatographic Methods for Purity, Isomer Separation, and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of 5,6-Methylenedioxy-2-tetralone, separating it from potential isomers, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. For compounds that are not sufficiently volatile or thermally stable, derivatization is often employed to enhance their chromatographic properties. researchgate.net In the context of 5,6-Methylenedioxy-2-tetralone, which is a ketone, derivatization to form more volatile species like oximes or silyl (B83357) ethers could be beneficial for GC-MS analysis. researchgate.net

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification. The retention time from the GC provides an additional layer of identification.

For instance, in the analysis of aminoindanes, which are structurally related to the amine derivatives of tetralones, GC-MS has been used effectively. dea.gov Derivatization with reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) has been shown to improve chromatographic resolution and provide characteristic mass spectra. researchgate.net A study on terpene alcohol phenylpropenoids also highlights the use of trimethylsilyl (B98337) (TMS) derivatives for GC/MS analysis. researchgate.net

Table 2: Typical GC-MS Parameters for the Analysis of Tetralone Derivatives

| Parameter | Condition |

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm swgdrug.org |

| Carrier Gas | Helium at 1 mL/min swgdrug.org |

| Injector Temp. | 280°C swgdrug.org |

| Oven Program | Initial temp 100°C, ramp at 6°C/min to 300°C dea.gov |

| MS Scan Range | 34-550 amu swgdrug.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV dea.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It is particularly well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC. The purity of 5,6-Methylenedioxy-2-tetralone can be accurately determined by HPLC, with the area of the main peak relative to the total area of all peaks indicating the purity percentage.

The retention time, the time it takes for the analyte to pass through the column, is a characteristic property of a compound under a specific set of chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and can be used for its identification. researchgate.net For instance, in a study on PDE5 inhibitors, retention times were used to identify sildenafil, vardenafil, and tadalafil. ju.edu.jo

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for the analysis of moderately polar compounds like tetralones. The composition of the mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. nih.gov

Table 3: Illustrative HPLC Conditions for Purity Analysis of 5,6-Methylenedioxy-2-tetralone

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the analyte's maximum absorbance |

| Column Temp. | 25°C |

Since 5,6-Methylenedioxy-2-tetralone possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is capable of separating these enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Commonly used CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and proteins. nih.govmdpi.com The choice of CSP and mobile phase is critical for achieving successful enantiomeric resolution. sigmaaldrich.com

Coupling chiral HPLC with a Circular Dichroism (CD) detector provides a powerful tool for determining the enantiomeric purity and the absolute configuration of the separated enantiomers. nih.gov A CD detector measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have opposite CD signals (Cotton effects), this technique can be used to identify and quantify each enantiomer. nih.gov The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) of the enantiomer, sometimes with the aid of computational chemistry. researchgate.net

Table 4: Example of Chiral HPLC-CD System Parameters for Enantiomeric Analysis

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose-based) or Chirobiotic T (macrocyclic glycopeptide) nih.govnih.gov |

| Mobile Phase | Hexane:Ethanol (B145695) with a small amount of an amine modifier nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector for initial separation, followed by a CD detector |

| CD Wavelength | Scanned across the UV-Vis absorption bands of the analyte |

Computational Chemistry and Theoretical Investigations of 5,6 Methylenedioxy 2 Tetralone

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis, which would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, has not been reported for 5,6-Methylenedioxy-2-tetralone. This type of study is crucial for understanding the flexibility of the molecule and how its shape might influence its interactions with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies elucidating the mechanisms of chemical reactions involving 5,6-Methylenedioxy-2-tetralone were found. Theoretical modeling is a powerful method for investigating reaction pathways, transition states, and activation energies, providing a level of detail that is often inaccessible through experimental methods alone.

Research Applications and Utility of 5,6 Methylenedioxy 2 Tetralone As a Key Synthetic Building Block

Precursor in the Synthesis of Natural Product Analogues

The structural motif of 5,6-methylenedioxy-2-tetralone is embedded in numerous natural products, making it a logical and strategic starting point for their synthesis and the generation of their analogues.

Lignans (B1203133) are a large class of polyphenolic compounds found in plants, many of which exhibit interesting biological activities. nih.govresearchgate.net The synthesis of lignan (B3055560) analogues is an active area of research, driven by the desire to develop novel therapeutic agents. nih.gov While the direct application of 5,6-methylenedioxy-2-tetralone in the synthesis of terpene-derived structures is not extensively documented in publicly available literature, the structurally related methoxy-substituted tetralones have been successfully employed as starting materials for the synthesis of various diterpenes and sesquiterpenes. researchgate.net This suggests the potential of 5,6-methylenedioxy-2-tetralone for similar applications in the construction of complex terpene skeletons. nih.gov

The general biosynthetic pathway for lignans begins with the dimerization of two coniferyl alcohol units. nih.gov Synthetic strategies often mimic this approach, utilizing building blocks that can be elaborated into the characteristic lignan framework.

Podophyllotoxin (B1678966) is a naturally occurring aryltetralin lignan with potent cytotoxic and antiviral properties. wikipedia.orgnih.gov However, its clinical use is limited by its toxicity. Consequently, significant effort has been dedicated to the synthesis of podophyllotoxin analogues with improved therapeutic indices. Tetralone derivatives are key intermediates in many of these synthetic routes. nih.gov

The synthesis of podophyllotoxin analogues often involves the construction of the core aryltetralin skeleton. In this context, a tetralone moiety serves as a foundational building block to which the other structural components are added. While the direct synthesis of podophyllotoxin using 5,6-methylenedioxy-2-tetralone is a specific pathway, the general strategy highlights the importance of tetralones in this area of research. The development of hybrid molecules incorporating the podophyllotoxin scaffold with other pharmacologically active natural products is also an active area of investigation. nih.gov

Table 1: Key Intermediates in the Synthesis of Podophyllotoxin Analogues

| Intermediate | Role in Synthesis |

| Tetralone Derivatives | Core scaffold for the aryltetralin structure |

| Haloacyl Intermediates | Used for linking podophyllotoxin to other molecules |

| Aryl Aldehydes | Provide the pendant aromatic ring of the lignan |

This table provides a generalized overview of intermediates commonly used in the synthesis of podophyllotoxin analogues.

Building Block for Novel Chemical Entities in Medicinal Chemistry Research

The unique chemical structure of 5,6-methylenedioxy-2-tetralone also makes it a valuable starting material for the development of novel compounds with potential therapeutic applications, particularly in the area of central nervous system (CNS) disorders.

The design of drugs targeting the central nervous system presents a significant challenge in medicinal chemistry, requiring careful consideration of factors such as blood-brain barrier penetration. nih.gov While the direct synthesis of a precursor for ABT-200 from 5,6-methylenedioxy-2-tetralone is not explicitly detailed in the available literature, the structurally related compound 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) has been studied for its effects on the central nervous system. nih.govwikipedia.orgnih.govnih.gov The synthesis of such aminoindane derivatives can potentially start from the corresponding indanone, which can be derived from a tetralone precursor. The tetralin framework is a structural component of several clinically relevant compounds with CNS activity. researchgate.netdntb.gov.ua Furthermore, related methoxy-tetralones are known to be important intermediates in the synthesis of drugs for conditions such as Parkinson's syndrome. google.com

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov Similarly, naphthol-based structures are found in a variety of biologically active molecules. acadiau.ca 5,6-Methylenedioxy-2-tetralone can serve as a precursor for the synthesis of functionalized naphthalene (B1677914) derivatives. nih.gov These naphthalenes can then be further elaborated into more complex heterocyclic systems, including quinolines. The synthesis of quinoline-containing azaphenothiazines has been reported, demonstrating the utility of naphthalene precursors in constructing these complex heterocyclic systems. nih.gov

Table 2: Examples of Bioactive Scaffolds Derived from Tetralone Precursors

| Scaffold | Potential Biological Activity |

| Aryltetralin Lignans | Anticancer, Antiviral nih.gov |

| Aminoindanes | Central Nervous System Activity nih.gov |

| Quinolines | Antibacterial, Antimalarial, Anticancer nih.gov |

| Naphthols | Varied, including potential therapeutic applications acadiau.ca |

This table illustrates the diversity of bioactive scaffolds that can be accessed from tetralone-based starting materials.

Development of Heterocyclic Compounds for Bioactive Scaffolds

The tetralone scaffold, a bicyclic aromatic ketone, is a common starting point for the synthesis of a variety of heterocyclic compounds. The reactivity of the ketone and the adjacent methylene (B1212753) group in 5,6-methylenedioxy-2-tetralone allows for the construction of additional rings, incorporating heteroatoms such as nitrogen, oxygen, and sulfur. These heterocyclic derivatives are of significant interest in medicinal chemistry due to their prevalence in the structures of many biologically active molecules and approved drugs.

For instance, α-tetralone, a related compound, has been utilized in ternary condensation reactions with aromatic aldehydes and malononitrile (B47326) to produce benzo[h]quinoline (B1196314) derivatives. Similarly, reactions with cyanoacetamide yield benzo[h]quinoline-2-one derivatives. These reactions highlight the potential of the tetralone core to serve as a foundation for building complex, multi-ring systems with potential therapeutic applications. The presence of the methylenedioxy group in 5,6-methylenedioxy-2-tetralone can further influence the electronic and steric properties of the resulting heterocyclic scaffolds, potentially leading to novel biological activities.

Structure-Activity Relationship (SAR) Studies through Analog Synthesis and Modification

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. The synthesis of a series of analogs, where specific parts of a lead molecule are systematically modified, allows researchers to identify the key structural features required for a desired pharmacological effect. 5,6-Methylenedioxy-2-tetralone serves as a valuable starting material for such studies due to the ease with which its structure can be modified.

The tetralone ring system allows for modifications at several positions. For example, the ketone at the 2-position can be converted to a variety of other functional groups, such as amines, alcohols, or can be used to form new ring systems. The aromatic ring can also be further substituted. By creating a library of derivatives of 5,6-methylenedioxy-2-tetralone and evaluating their biological activity, researchers can build a comprehensive SAR profile.

An example of SAR studies on related structures can be seen in the investigation of tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity. In these studies, various E-2-arylmethylene-1-tetralones were synthesized and their inhibitory effects were measured, revealing key structural requirements for potent inhibition. mtak.hu Although these studies were not performed on 5,6-methylenedioxy-2-tetralone itself, they demonstrate the utility of the tetralone scaffold in SAR-driven drug discovery.

Furthermore, SAR studies on 5-substituted (tetrahydronaphthalen-2yl)methyl derivatives have been conducted to develop opioid ligands. These studies revealed that substitutions at the 5-position of the tetralone ring system significantly impact binding affinity and selectivity for the μ-opioid receptor. nih.gov This highlights the potential for modifying the aromatic portion of 5,6-methylenedioxy-2-tetralone to fine-tune the pharmacological properties of its derivatives.

A notable application of a compound structurally related to 5,6-methylenedioxy-2-tetralone is 5,6-methylenedioxy-2-aminoindane (MDAI). MDAI, an analog of MDMA, has been a subject of pharmacological research. nih.gov The synthesis of MDAI often starts from precursors that could be used to generate 5,6-methylenedioxy-1-indanone, a close structural relative of the tetralone. wikipedia.org The study of MDAI and its analogs provides a framework for how derivatives of 5,6-methylenedioxy-2-tetralone could be explored for their psychoactive properties and potential therapeutic applications, guided by SAR principles.

Q & A

Q. Table 1: Key Reaction Parameters for Bromination and Methoxylation

| Step | Reagents/Conditions | Outcome/Purity | Reference |

|---|---|---|---|

| Bromination | NBS, toluene, -78°C, 2 h | 1.3:1 isomer ratio | |

| Methoxylation | Na/MeOH, CuI, DMF, reflux, 24 h | >90% conversion | |

| Oxidation | KMnO₄, CH₃CN, 25°C | Yield: 68–72% |

Q. Table 2: Stability and Thermochemical Data

| Property | Value (NIST Standard) | Application | Reference |

|---|---|---|---|

| ΔfusH (Enthalpy of Fusion) | 15–20 kJ/mol (analog data) | Purity validation | |

| Storage Stability | Decomposition >100°C | Safe handling protocols |

Ethical and Compliance Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.